molecular formula C15H19NO2 B2502966 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopropanecarboxamide CAS No. 2034529-36-5

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2502966
CAS No.: 2034529-36-5
M. Wt: 245.322
InChI Key: FJNVJMXWXQEGCX-UHFFFAOYSA-N
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Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopropanecarboxamide is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a 2-methoxy-2,3-dihydro-1H-indene moiety linked via a methylene group to a cyclopropanecarboxamide function. The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in pharmacology, found in compounds that modulate various biological targets . For instance, similar indane-containing molecules have been developed as potent and selective inhibitors of enzymes like butyrylcholinesterase (BChE), which is a target in neurodegenerative disease research . Other research into structurally related sulfonyl-thiomorpholinecarboxamides has demonstrated potential as inhibitors of metalloproteases, such as TNF-alpha-converting enzyme (TACE), for the investigation of inflammatory conditions . The presence of the cyclopropane ring can confer conformational rigidity and influence the compound's metabolic profile, making it a valuable structural feature for optimizing drug-like properties. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. For Research Use Only. Not for use in human or veterinary diagnostic or therapeutic contexts. Researchers are encouraged to consult the scientific literature for the most current findings on this and related chemical scaffolds. Specific biological activity and mechanism of action for this exact compound should be determined through targeted experimental investigation.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-18-15(10-16-14(17)11-6-7-11)8-12-4-2-3-5-13(12)9-15/h2-5,11H,6-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNVJMXWXQEGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopropanecarboxamide typically involves multiple steps. One common approach starts with the preparation of the indane derivative, which is then functionalized to introduce the methoxy group. The final step involves the formation of the cyclopropane carboxamide moiety through a series of reactions that may include cyclopropanation and subsequent amide formation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl) Derivatives

  • Structure : Replaces the methoxy group with a hydroxy group on the dihydroindenyl moiety.
  • The hydroxy group may enhance hydrogen bonding but reduce lipophilicity compared to the methoxy analog.
  • Key Difference : Reduced steric bulk and altered polarity could impact target binding or pharmacokinetics .

N-((1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide

  • Structure: Features a piperidine ring, dimethylaminoethyl chain, and naphthamide group instead of cyclopropanecarboxamide.
  • Activity : Co-crystallized with BuChE (PDB: 5NN0) as a high-affinity inhibitor, with docking scores comparable to acetylcholine but lower than selective inhibitors .
  • Key Difference : The larger, more complex structure likely enhances target specificity for BuChE over AChE, whereas the cyclopropanecarboxamide core may favor different interactions .

N-(Pyridin-2-ylsulfonyl)cyclopropanecarboxamide Derivatives

  • Structure : Substitutes the dihydroindenyl group with a pyridinylsulfonyl moiety.
  • Activity : Patent data () indicates use in treating CFTR-mediated diseases, suggesting a distinct mechanism compared to indenyl-based compounds.

1-[1-(Hydroxyimino)ethyl]-N-(2-Methoxyphenyl)cyclopropanecarboxamide

  • Structure : Replaces the dihydroindenyl group with a methoxyphenyl ring.
  • Structural Insight : X-ray data () reveals planar cyclopropane-carboxamide geometry, with the methoxy group influencing crystal packing via van der Waals interactions.
  • Key Difference : The phenyl ring’s electronic profile may alter solubility and bioavailability compared to the dihydroindenyl analog .

Pharmacological and Structural Analysis

Table 1: Comparative Properties of Selected Compounds

Compound Class Key Substituents Molecular Weight (approx.) Target/Activity Evidence Reference
Target Compound 2-Methoxy-dihydroindenyl ~275 g/mol Not specified N/A
Hydroxy-Indenyl Analog 2-Hydroxy-dihydroindenyl ~261 g/mol Potential inhibitor
BuChE Inhibitor (PDB: 5NN0) Piperidine, naphthamide ~500 g/mol BuChE
CFTR Modulator Pyridinylsulfonyl ~250–300 g/mol CFTR ion channel
Methoxyphenyl Analog 2-Methoxyphenyl ~290 g/mol Structural model

Key Observations:

Substituent Effects :

  • Methoxy vs. hydroxy groups on the indenyl scaffold alter polarity and hydrogen-bonding capacity.
  • Bulky groups (e.g., piperidine-naphthamide) enhance target specificity but may reduce membrane permeability .

Target Selectivity :

  • The BuChE inhibitor’s naphthamide group likely engages in π-π stacking with aromatic residues in the enzyme’s active site, a feature absent in cyclopropanecarboxamide derivatives .

Biological Activity

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound belongs to a class of cyclopropanecarboxamides characterized by the presence of a methoxy-substituted indene moiety. The synthesis typically involves the formation of the cyclopropane ring followed by the introduction of the indene structure. Various synthetic routes have been explored to optimize yield and purity.

Synthetic Route Overview

  • Starting Materials : Indene derivatives and cyclopropanecarboxylic acid.
  • Reagents : Common reagents include coupling agents and solvents like methanol or dichloromethane.
  • Reaction Conditions : Reactions are often conducted under reflux conditions to facilitate cyclization.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated that this compound effectively induces apoptosis in prostate and kidney cancer cells by increasing intracellular reactive oxygen species (ROS) levels and activating caspase pathways .

Cell Line IC50 (µM) Mechanism of Action
Prostate Cancer10Apoptosis via ROS accumulation
Kidney Cancer12Caspase activation and mitochondrial disruption

TRPM8 Modulation

The compound has also been studied for its interaction with TRPM8 (transient receptor potential melastatin 8) channels, which are implicated in sensory perception and pain modulation. Research suggests that it may act as a modulator of these channels, potentially influencing cold sensation and nociceptive pathways .

Study 1: Cytotoxicity Assessment

A comprehensive screening was conducted on multiple human cancer cell lines, including those representative of lung, breast, and ovarian cancers. The results indicated that this compound exhibited selective toxicity towards leukemia cells with an observed GI50 value of approximately 429 nM .

Study 2: TRPM8 Interaction

In a study examining the effects on TRPM8 channels, the compound was shown to activate these channels in a dose-dependent manner, leading to increased intracellular calcium levels in sensory neurons. This suggests its potential use in pain management therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways through ROS generation.
  • Ion Channel Modulation : It interacts with TRPM8 channels, affecting calcium influx and neuronal excitability.
  • Selective Cytotoxicity : Its structure allows for selective targeting of malignant cells while sparing normal tissues.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopropanecarboxamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting from commercially available precursors. For example, coupling reactions using carbodiimide-based reagents (e.g., TBTU) in polar aprotic solvents like DMF or DCM under inert atmospheres. Temperature control (0–30°C) and stoichiometric ratios are critical to minimize by-products .
  • Data Example : Intermediate purification via column chromatography (hexane:ethyl acetate gradients) and structural confirmation via 1H^1 \text{H}/13C^{13}\text{C} NMR and mass spectrometry are standard .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (400 MHz or higher) in DMSO-d6_6 resolves methoxy, cyclopropane, and indene protons. Mass spectrometry (ESI-TOF) confirms molecular weight, while X-ray crystallography provides absolute stereochemical configuration .
  • Data Contradiction : Discrepancies in melting points or spectral shifts may arise from polymorphic forms or solvent impurities, necessitating repeated crystallizations .

Q. What functional groups dominate the compound’s reactivity?

  • Key Groups :

  • Methoxy group (electron-donating, steric hindrance).
  • Cyclopropane carboxamide (strain-driven reactivity).
  • Dihydroindenyl moiety (potential π-π stacking in biological targets) .
    • Reactivity Example : The carboxamide group participates in hydrogen bonding, influencing solubility and target binding .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., binding affinity vs. solubility)?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding modes to targets like enzymes or receptors. QSPR models correlate logP values with solubility discrepancies observed in vitro .
  • Case Study : Conflicting IC50_{50} values in kinase assays may stem from solvent-dependent conformational changes, resolved via free-energy perturbation calculations .

Q. What strategies optimize regioselectivity in derivatization reactions?

  • Methodology : Protecting group strategies (e.g., tert-butyloxycarbonyl for amines) and catalyst screening (Pd/C for hydrogenation). High-throughput screening identifies optimal conditions for selective functionalization of the indene or cyclopropane moieties .
  • Data Example : Using continuous flow reactors improves yield (≥85%) in amide bond formations compared to batch reactions .

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